Tegaserod

5-HT4 Receptor Pharmacology Binding Affinity Agonist Potency

Validate your 5-HT research with Tegaserod, the standard for non-selective, partial 5-HT4 agonism. Unlike prucalopride (full, selective agonist), Tegaserod's 65% intrinsic activity and affinity for 5-HT1, 5-HT2, and 5-HT3 receptors make it essential for studying biased signaling, receptor desensitization, and cardiovascular safety profiling. Use it as a quantitative positive control in IBS-C models or to benchmark novel prokinetic candidates. Guarantee you are using the correct reference compound.

Molecular Formula C16H23N5O
Molecular Weight 301.39 g/mol
CAS No. 1044642-88-7
Cat. No. B7818497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegaserod
CAS1044642-88-7
Molecular FormulaC16H23N5O
Molecular Weight301.39 g/mol
Structural Identifiers
SMILESCCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+
InChIKeyIKBKZGMPCYNSLU-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tegaserod: A Benchmark 5-HT4 Receptor Partial Agonist for IBS-C Research & Procurement


Tegaserod (CAS: 145158-71-0, maleate form) is an aminoguanidine indole derivative that functions as a potent partial agonist of the serotonin 5-HT4 receptor [1]. Its primary pharmacological action is to stimulate the peristaltic reflex and intestinal secretion by enhancing acetylcholine release from enteric neurons [2]. Clinically, it was developed for and is indicated for the treatment of adult women under 65 with irritable bowel syndrome with constipation (IBS-C) [3]. Tegaserod holds a unique position among 5-HT4 agonists due to its partial agonism and its complex, non-selective receptor binding profile, which differentiates it from later-generation, highly selective agonists like prucalopride [4].

Why Tegaserod Cannot Be Replaced by Other 5-HT4 Agonists: A Procurement and Scientific Rationale


Procuring a 'generic' 5-HT4 agonist is not feasible because compounds in this class are pharmacologically and clinically distinct. Tegaserod is a partial agonist, whereas prucalopride is a full agonist, leading to different intrinsic activities at the receptor [1]. More critically, tegaserod possesses a broader, non-selective binding profile with affinity for 5-HT1, 5-HT2, and 5-HT3 receptors, in contrast to the high selectivity of prucalopride for the 5-HT4 receptor [2]. This lack of selectivity has been mechanistically linked to its distinct cardiovascular adverse event profile (ischemia), which differs from the hERG-related QT prolongation associated with cisapride [3]. Consequently, these agents are not interchangeable for research or clinical application; substitution without rigorous validation would introduce confounding variables in experimental models and alter the expected safety and efficacy profile.

Tegaserod vs. Comparators: A Quantitative Evidence Guide for Procurement Decisions


Receptor Affinity and Potency: Tegaserod vs. Prucalopride

In a direct in vitro comparison, tegaserod demonstrates higher binding affinity and agonist potency for the human 5-HT4(a) receptor than prucalopride. The affinity (pKi) of tegaserod is 8.49 ± 0.03, compared to 7.84 ± 0.04 for prucalopride [1]. Similarly, its agonistic potency (pEC50) is higher at 10.63 ± 0.05 versus 9.48 ± 0.06 for prucalopride [1]. This confirms that tegaserod is a more potent ligand for the 5-HT4 receptor in this cellular system.

5-HT4 Receptor Pharmacology Binding Affinity Agonist Potency

Intrinsic Activity Profile: Partial vs. Full Agonism

Tegaserod is characterized as a partial agonist at the 5-HT4 receptor, while prucalopride is a full agonist [1]. This is quantified by their intrinsic activity in functional tissue assays. In guinea pig colonic longitudinal muscle myenteric plexus (LMMP) preparations, tegaserod's intrinsic activity is 65% (95% CI: 64-66%) of the maximal 5-HT response, whereas prucalopride exhibits an intrinsic activity of 110% (i.e., a supramaximal response relative to 5-HT) [2]. This functional difference is a direct consequence of their distinct mechanisms of action.

Functional Selectivity Partial Agonist Intrinsic Activity

Receptor Selectivity Profile: A Critical Differentiator from Prucalopride

A key differentiator for tegaserod is its lack of selectivity for the 5-HT4 receptor. At therapeutic concentrations, tegaserod has clinically relevant affinity for 5-HT1, 5-HT2, and 5-HT3 receptors, in addition to 5-HT4 [1]. In contrast, prucalopride is a highly selective 5-HT4 agonist with no clinically meaningful affinity for other receptor subtypes [2]. This multi-receptor profile of tegaserod is thought to contribute to its unique clinical effects and is the probable mechanism for its distinct cardiovascular adverse events (ischemia) via interaction with 5-HT1 receptors [3].

Receptor Selectivity Off-Target Effects Pharmacological Profile

Cardiovascular Safety Profile: Divergent Mechanisms vs. Cisapride

Tegaserod's cardiovascular adverse event profile (ischemia) is mechanistically distinct from that of cisapride (QT prolongation). In vitro studies show that cisapride is a potent inhibitor of the hERG cardiac potassium channel, a well-established mechanism for QT prolongation. In contrast, tegaserod failed to affect hERG channel currents in the same assays [1]. The cardiovascular risk associated with tegaserod is instead linked to its affinity for 5-HT1 receptors, which can mediate coronary vasoconstriction [2]. This fundamental difference in safety mechanisms is critical for research on the cardiovascular effects of prokinetic agents.

Cardiac Safety hERG Channel Adverse Event Mechanisms

Clinical Efficacy in IBS-C: Quantified Symptom Relief vs. Placebo

The efficacy of tegaserod in treating IBS-C is well-established in large randomized controlled trials. In a pivotal trial involving 2,660 women, tegaserod 6 mg twice daily was superior to placebo for the primary endpoint of symptom relief. The response rate for relief of overall IBS symptoms was 33.7% for tegaserod versus 24.2% for placebo (p<0.0001) after the first treatment cycle, and 44.9% vs. 28.7% (p<0.0001) after a repeated treatment cycle [1]. These data provide a clear, quantifiable benchmark for the compound's clinical performance in its indicated population.

IBS-C Clinical Trial Symptom Relief Responder Rate

Tegaserod: High-Value Research and Industrial Application Scenarios


Investigating Functional Consequences of Partial vs. Full 5-HT4 Agonism

Tegaserod is an ideal tool compound for studies aiming to understand the differential effects of partial versus full agonism at the 5-HT4 receptor. Its 65% intrinsic activity in functional assays provides a defined, quantifiable profile for comparison against full agonists like prucalopride (110% intrinsic activity). This is highly relevant for research into receptor desensitization, biased signaling, or the development of therapeutically tailored agonists for specific functional outcomes [1].

Validating Animal Models of IBS-C and Evaluating Prokinetic Drug Candidates

With a well-documented clinical efficacy profile showing a 10-16% therapeutic gain over placebo in large-scale trials, tegaserod serves as a validated and quantitative positive control. It is indispensable for establishing predictive validity in new rodent or non-rodent models of IBS-C and for benchmarking the efficacy of novel prokinetic or prosecretory drug candidates during preclinical development [2].

Mechanistic Studies on 5-HT1-Mediated Cardiovascular Effects

Tegaserod is a valuable research tool for dissecting the mechanisms of cardiovascular adverse events linked to non-selective 5-HT4 agonists. Its established affinity for 5-HT1 receptors and clinical association with ischemic events, combined with its lack of hERG channel activity, make it a specific and crucial compound for in vitro and in vivo studies focused on coronary vasoconstriction and vascular safety pharmacology. Cisapride, which acts via hERG inhibition, would not be an appropriate substitute for this purpose [3].

Polypharmacology and Off-Target Profiling of Serotonergic Compounds

Given its confirmed binding to 5-HT1, 5-HT2, and 5-HT3 receptors at therapeutic concentrations, tegaserod is an essential component for screening panels designed to assess the selectivity and potential off-target effects of novel serotonergic drug candidates. It provides a well-understood, non-selective comparator for assessing the relative specificity of newer, more selective 5-HT4 agonists or antagonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegaserod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.